(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine
Description
Properties
IUPAC Name |
(3S,4S)-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYBWLVVSJHYRW-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CNCC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CNC[C@H]1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl and trifluoromethyl groups.
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity and Bioactivity :
- The target compound’s methylsulfonyl and trifluoromethyl groups confer higher lipophilicity (logP ~1.5–2.0 estimated) compared to polar analogs like Radicamine A (logP ~-1.5), which contains multiple hydroxyl groups. This enhances membrane permeability but may reduce aqueous solubility .
- Radicamine A’s hydroxyl-rich structure enables hydrogen bonding with α-glucosidase, critical for its inhibitory activity. In contrast, the electron-withdrawing -SO₂CH₃ and -CF₃ groups in the target compound may favor interactions with hydrophobic enzyme pockets or act as leaving groups in prodrug designs .
Role of Trifluoromethyl (-CF₃): The -CF₃ group in the target compound and 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl enhances metabolic stability.
Stereochemical Impact :
- The (3S,4S) configuration ensures spatial alignment of substituents for target binding. For example, (3S,4S)-3-Fluoro-4-methoxypyrrolidine HCl’s fluorine and methoxy groups occupy positions analogous to the target’s -SO₂CH₃ and -CF₃, suggesting shared utility in enantioselective synthesis .
Biological Activity
(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine, commonly referred to as sulfoxaflor, is a chiral compound with significant biological activity. Its unique structure features a methylsulfonyl group and a trifluoromethyl group attached to a pyrrolidine ring, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals.
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of sulfoxides or sulfones, depending on the conditions used. The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins and enzymes.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The sulfonyl group can form strong hydrogen bonds, influencing the activity of target molecules. This interaction can modulate various biological processes, making it a valuable tool in biochemical research.
Biological Activity Overview
Case Studies and Research Findings
- Inflammation Modulation : In a study examining the role of NLRP3 inflammasome activation in neuroinflammation, compounds similar to this compound demonstrated the ability to inhibit pro-inflammatory cytokine release. This suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Activity : Preliminary research shows that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.
- Toxicological Studies : Toxicological assessments indicate that while this compound has beneficial effects at certain concentrations, higher doses may lead to skin and eye irritation, emphasizing the need for careful handling in laboratory settings .
Comparison with Similar Compounds
The following table compares this compound with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| (3S,4S)-4-Methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinecarboxylic acid | Contains a pyridine moiety; potential anti-inflammatory effects | Modulates immune response |
| (3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide | Dimethyl substitution enhances solubility | Antimicrobial activity |
| (3S,4S)-1-(2-Ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | Ethoxy group increases lipophilicity | Neuroprotective effects |
Q & A
Q. What key physicochemical properties of (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine are critical for experimental design?
Answer: Key properties include:
- Hydrogen bond donors/acceptors : 1 donor and 6 acceptors, influencing solubility and intermolecular interactions in solvent systems .
- Rotatable bonds : 3, indicating conformational flexibility relevant to receptor binding or crystallization .
- Topological polar surface area (TPSA) : 49.4 Ų, predicting membrane permeability in biological assays .
- XlogP : 3.3, suggesting moderate lipophilicity for partitioning in biphasic reactions or chromatographic separations .
Methodological considerations : Use computational tools (e.g., Schrödinger’s QikProp) to predict solubility and stability under varying pH or temperature. Validate experimentally via HPLC with polar/non-polar columns.
Q. What synthetic strategies are reported for pyrrolidine derivatives with trifluoromethyl and sulfonyl groups?
Answer:
- Chiral synthesis : Utilize enantioselective catalysis (e.g., asymmetric hydrogenation) to establish (3S,4S) stereochemistry, as seen in similar piperidine derivatives .
- Sulfonylation : Introduce methylsulfonyl groups via nucleophilic substitution using methanesulfonyl chloride under anhydrous conditions .
- Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu complexes for regioselective installation .
Validation : Confirm stereochemical integrity via chiral HPLC (e.g., Chiralpak IA column) and compare optical rotation with literature standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported structural or activity data for this compound?
Answer:
- Crystallographic validation : Perform single-crystal X-ray diffraction (SC-XRD) to unambiguously assign stereochemistry, as demonstrated for structurally analogous thiazolo-pyrrolo-pyrrole derivatives .
- Biological assay standardization : Replicate activity studies (e.g., enzyme inhibition) under controlled conditions (pH 7.4, 37°C) to minimize variability, referencing marine-derived alkaloid protocols .
- Data reconciliation : Cross-reference computational docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify false positives/negatives .
Q. What advanced methodologies are recommended for analyzing chiral purity and stability?
Answer:
- Dynamic kinetic resolution (DKR) : Optimize reaction conditions (e.g., Ru-based catalysts) to maintain enantiomeric excess (>99%) during scale-up .
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Use Arrhenius modeling to predict shelf-life .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular dynamics (MD) simulations : Study interactions with biological targets (e.g., kinases) using AMBER or GROMACS, focusing on sulfonyl-Trp π-stacking and CF₃ hydrophobic effects .
- QSAR modeling : Correlate XlogP and TPSA with cytotoxicity data from marine sponge alkaloids to predict toxicity thresholds .
Q. What precautions are critical when handling reactive intermediates during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
